4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione can be achieved through several methods. One common approach involves the amidation and cyclization of 2-aminobenzoic acid derivatives. The process typically includes the coupling of anthranilic acid derivatives with appropriate acid chlorides, followed by cyclization using acetic anhydride under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound often rely on scalable and efficient synthetic routes. One-pot synthesis methods have been developed to streamline the production process. These methods involve the sequential treatment of starting materials with reagents such as hydrazine and sodium nitrite in acetic acid, resulting in high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Various electrophiles such as halogens and alkyl groups.
Major Products
Scientific Research Applications
4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione has been extensively studied for its applications in various scientific fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclooxygenase (COX) and nitric oxide synthase (NOS), leading to its anti-inflammatory and analgesic effects. Additionally, it can interfere with DNA synthesis and repair, contributing to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
4-Hydroxyimino-5-polyfluoroalkylpyrazol-3-ones: Known for their biological activity and use as intermediates in organic synthesis.
Quinazoline derivatives: Exhibit a wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.
Uniqueness
What sets 4-(Hydroxyimino)-4,5-dihydro-2H-1,5-methano-1-benzazocine-2,6(3H)-dione apart is its unique structure, which allows for diverse chemical modifications and a broad spectrum of biological activities.
Properties
CAS No. |
63026-66-4 |
---|---|
Molecular Formula |
C12H10N2O3 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
10-hydroxyimino-1-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-8,12-dione |
InChI |
InChI=1S/C12H10N2O3/c15-11-5-9(13-17)8-6-14(11)10-4-2-1-3-7(10)12(8)16/h1-4,8,17H,5-6H2 |
InChI Key |
MEVXPHCMYFBUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(=NO)CC(=O)N1C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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